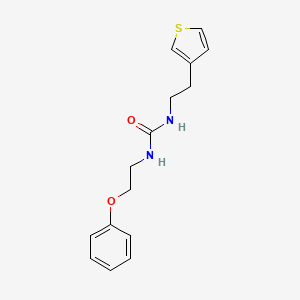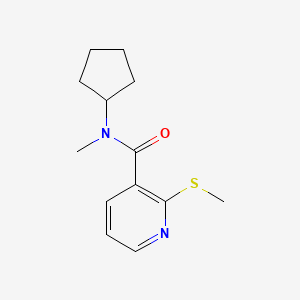
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX717 has shown promising results in preclinical and clinical studies, and has the potential to be used as a treatment for cognitive impairments associated with various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Homogeneous Catalytic Aminocarbonylation
The study by Takács et al. (2007) delves into the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, which is a pivotal method for synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides. These compounds have potential biological significance, highlighting a versatile approach to accessing a variety of carboxamide derivatives from iodoaromatic precursors under carbon monoxide pressure. This research opens avenues for the synthesis of structurally diverse compounds potentially including "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide" or its analogs (Takács et al., 2007).
Novel 1,2-Functionally-Substituted Tetrahydroisoquinolines
Aghekyan et al. (2009) report on the synthesis of novel derivatives including 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, employing a precursor that aligns with the structural motifs of "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." This work is indicative of the synthetic versatility of using cyclopentyl and methyl groups in heterocyclic chemistry to create compounds with potential pharmacological properties (Aghekyan et al., 2009).
Antimicrobial Activity of Pyrido[3′,2′:4,5]Thieno[3,2-d]-Pyrimidine Derivatives
Bakhite et al. (2004) explore the synthesis and antimicrobial activity of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, demonstrating the potential biological applications of compounds related to "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." The study showcases the methodological advances in synthesizing compounds with enhanced antimicrobial properties, contributing to the search for new antimicrobial agents (Bakhite et al., 2004).
Tandem Cyclization Cascades for Aza-Heterocycles
Padwa et al. (2002) discuss a tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides as a methodology to prepare aza-heterocycles. This research is pertinent to the synthesis strategies that could be applied to "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide," demonstrating the utility of sulfinylamides in constructing complex heterocyclic frameworks, which are key intermediates in pharmaceutical chemistry (Padwa et al., 2002).
Synthesis of Carboxamides
A study by Bald et al. (1975) on the synthesis of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents showcases a relevant synthetic approach that could be applicable to derivatives of "N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide." This method highlights the versatility and efficiency of using halopyridinium salts for the rapid formation of carboxamides, a key functional group in the compound of interest (Bald et al., 1975).
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-15(10-6-3-4-7-10)13(16)11-8-5-9-14-12(11)17-2/h5,8-10H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSXZOTXIEXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2535062.png)

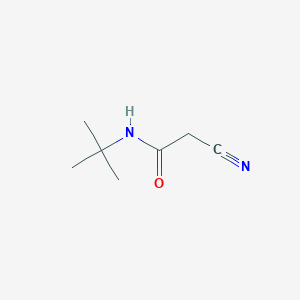
![1-[(4-Chlorophenyl)sulfanyl]-2-{[(2-chlorophenyl)sulfanyl]methyl}benzene](/img/structure/B2535068.png)
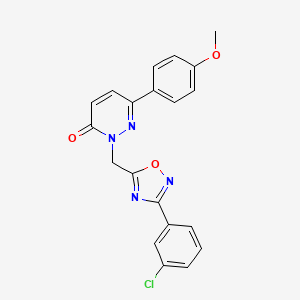

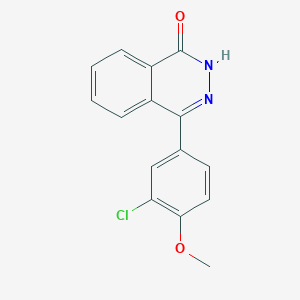
![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)
![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2535078.png)
![benzo[d]thiazol-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2535080.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)
